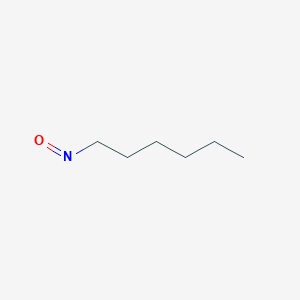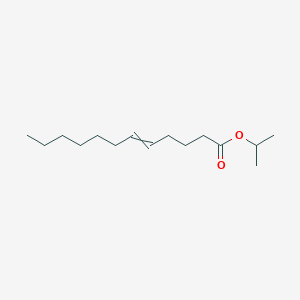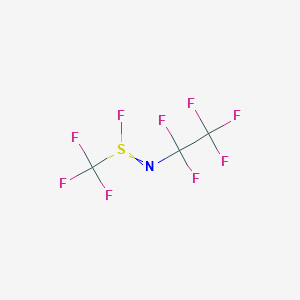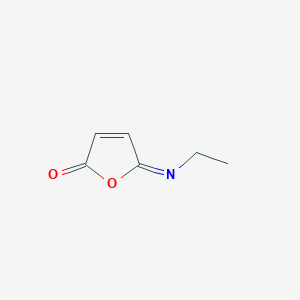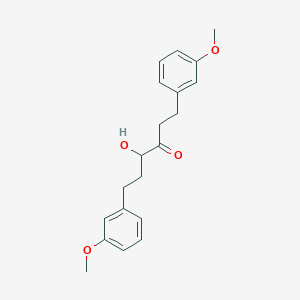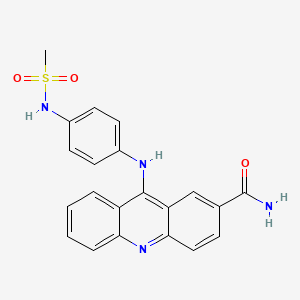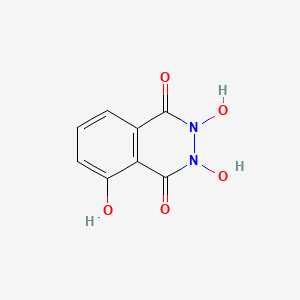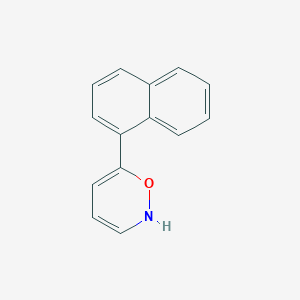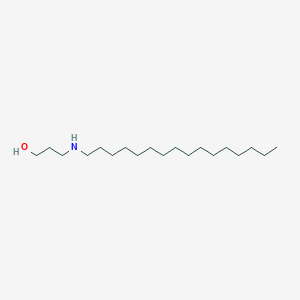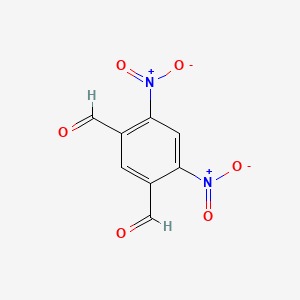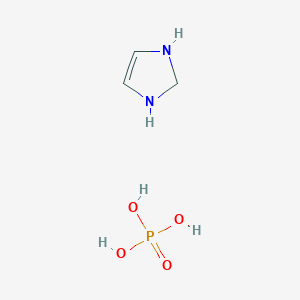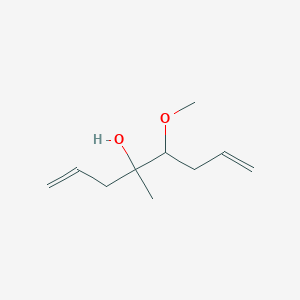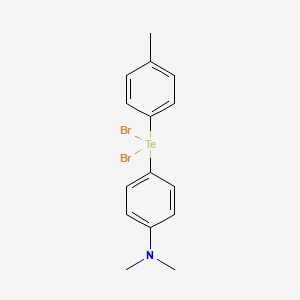
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- is a complex organotellurium compound. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium
Preparation Methods
The synthesis of Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- typically involves the reaction of p-(dimethylamino)phenyl tellurium with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- exerts its effects involves its interaction with molecular targets and pathways. The compound’s tellurium center can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- can be compared with other organotellurium compounds such as:
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-methyl-
- Tellurium, dibromo(p-(dimethylamino)phenyl)-p-ethyl-
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The unique combination of the dibromo and p-(dimethylamino)phenyl groups in Tellurium, dibromo(p-(dimethylamino)phenyl)-p-tolyl- gives it distinct characteristics that make it valuable for specific research and industrial applications .
Properties
CAS No. |
66712-78-5 |
|---|---|
Molecular Formula |
C15H17Br2NTe |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-[dibromo-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Br2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
InChI Key |
RQAZSHYLUDOPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



